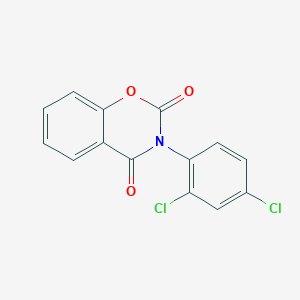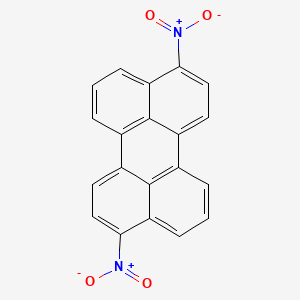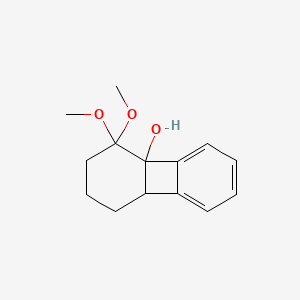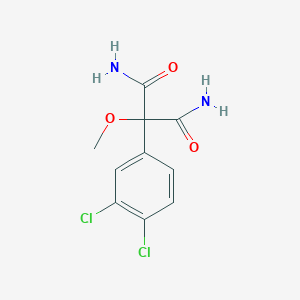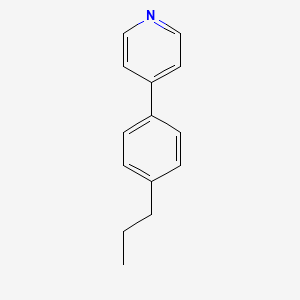
4-(4-Propylphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Propylphenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds known as pyridines. Pyridines are characterized by a six-membered ring containing one nitrogen atom. This specific compound features a pyridine ring substituted at the fourth position with a 4-propylphenyl group, making it a unique derivative with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Propylphenyl)pyridine can be achieved through various methods. One common approach involves the condensation of 4-propylbenzaldehyde with pyridine derivatives under specific conditions. Another method includes the use of Grignard reagents, where 4-propylphenylmagnesium bromide reacts with pyridine N-oxide, followed by subsequent treatment with acetic anhydride .
Industrial Production Methods: Industrial production of pyridine derivatives often involves catalytic processes. For instance, the use of palladium-catalyzed cross-coupling reactions between aryl halides and pyridine derivatives is a prevalent method. This approach ensures high yields and selectivity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Propylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using peracids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur at specific positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using concentrated sulfuric acid and nitric acid; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Nitro and halogenated pyridine derivatives.
Scientific Research Applications
4-(4-Propylphenyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and functional materials
Mechanism of Action
The mechanism of action of 4-(4-Propylphenyl)pyridine involves its interaction with specific molecular targets. The nitrogen atom in the pyridine ring can act as a nucleophile, forming complexes with various metal ions. This interaction can modulate the activity of enzymes and receptors, leading to diverse biological effects. The compound’s ability to undergo electrophilic substitution also plays a role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Pyridine: The parent compound with a simpler structure.
4-Phenylpyridine: Similar structure but lacks the propyl group.
4-(4-Methylphenyl)pyridine: Similar structure with a methyl group instead of a propyl group
Uniqueness: 4-(4-Propylphenyl)pyridine is unique due to the presence of the propyl group, which influences its chemical reactivity and physical properties. This substitution can enhance its lipophilicity and alter its interaction with biological targets compared to other pyridine derivatives .
Properties
CAS No. |
91777-15-0 |
|---|---|
Molecular Formula |
C14H15N |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
4-(4-propylphenyl)pyridine |
InChI |
InChI=1S/C14H15N/c1-2-3-12-4-6-13(7-5-12)14-8-10-15-11-9-14/h4-11H,2-3H2,1H3 |
InChI Key |
QFXFDGQCPFPDEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde](/img/structure/B14372050.png)
![[(Methylindiganediyl)bis(methylene)]bis(trimethylstannane)](/img/structure/B14372069.png)
![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-one](/img/structure/B14372075.png)
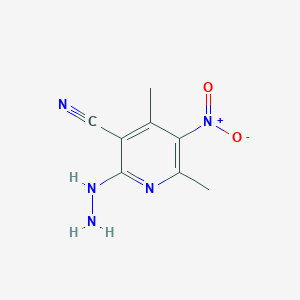
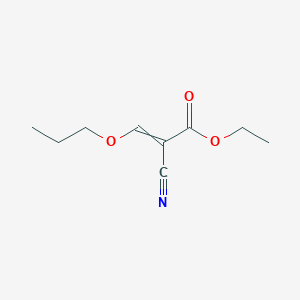
![(Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl](/img/structure/B14372080.png)


![3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14372090.png)
